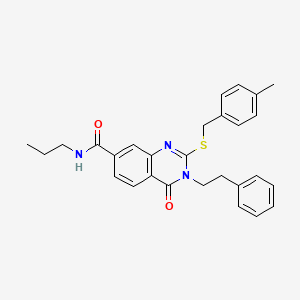

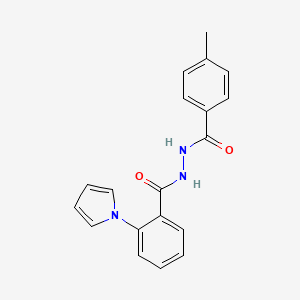

![molecular formula C15H13FN2S B2951043 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 224033-54-9](/img/structure/B2951043.png)

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is a type of benzothiazole, which is a heterocyclic compound . Benzothiazoles are important in the field of synthetic and medicinal chemistry due to their varied biological activities . They are widely distributed in nature and are essential to life in various ways .

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused with the 4, 5 position of a thiazole . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Benzothiazoles undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .科学研究应用

C–H Selenylation

This compound can be used in the process of C–H selenylation of substituted benzo [4,5]imidazo [2,1- b ]thiazole derivatives. This process synthesizes structurally orchestrated selenoethers with good to excellent yields . This protocol operates under mild conditions and offers broad functional group tolerance .

Biological Potential of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which have shown anti-inflammatory and analgesic activities along with ulcerogenic index .

Antimicrobial Applications

The compound can be used in the synthesis of antimicrobial agents. The reactive intermediates of this compound can be treated with benzoyl cyanide under microwave irradiation at 120 °C for 20–25 min in EtOH/DBU .

Synthesis of High-Value Scaffold

The compound can be used in the synthesis of high-value scaffold and fabricating it via selective functionalization . This is a vast and intriguing part of research .

Altering Pharmacokinetics and Physicochemical Properties

The presence of Se functionality in organic molecules often favorably alters the pharmacokinetics and physicochemical properties of parent compounds . This plays pivotal roles in the drug discovery field, as well as in catalysis, agrochemistry, fluorescence probe imaging, and materials science .

Synthesis of Bioactive Compounds

These frameworks adorn the core structures of several bioactive compounds and natural products with promising pharmacological activities, such as antibacterial, antidiabetic, antitumor, anti-inflammatory, anticardiovascular, antitubercular, antineurodegenerative and immunosuppressive activities .

未来方向

Benzothiazoles, including “2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole”, have a high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

属性

IUPAC Name |

2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIBHDVCSZWYLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

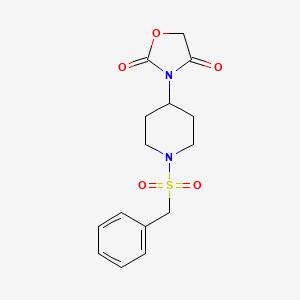

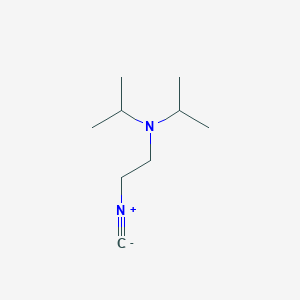

![(3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2950960.png)

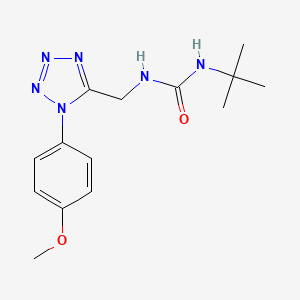

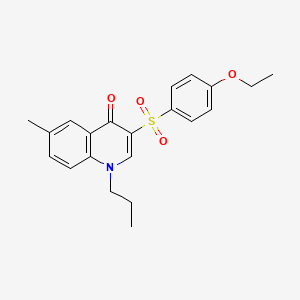

![2-Chloro-N-[(2-morpholin-4-ylsulfonylphenyl)methyl]propanamide](/img/structure/B2950970.png)

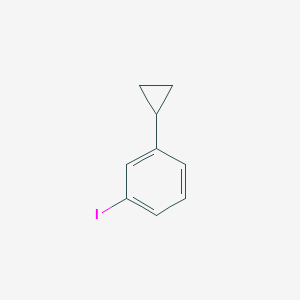

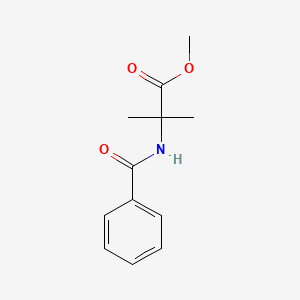

![Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2950972.png)

![ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2950978.png)

![2-{(Methylsulfanyl)[(3-pyridinylmethyl)amino]methylene}malononitrile](/img/structure/B2950981.png)

![N-tert-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950983.png)